

# MRX-2843: A Technical Guide to Dual MERTK/FLT3 Inhibition in Oncology

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#### **Abstract**

MRX-2843 (also known as UNC2371) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting both MERTK and FLT3 receptor tyrosine kinases.[1][2] These kinases are critical drivers in various hematologic malignancies and solid tumors, with their aberrant activation leading to increased cell proliferation, survival, and drug resistance.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical development of MRX-2843, focusing on its mechanism of action, pharmacological properties, and therapeutic potential. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

## Introduction: The Rationale for Dual MERTK/FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3) is one of the most frequently mutated genes in acute myeloid leukemia (AML), with internal tandem duplications (FLT3-ITD) being particularly common and associated with a poor prognosis.[6] While several FLT3 inhibitors have been developed, resistance often emerges through secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[7][8]

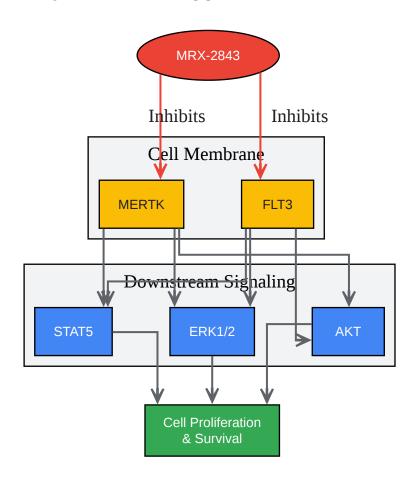


Mer tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a key player in oncogenesis and immune evasion.[4] Overexpressed in 80-90% of AML cases, MERTK activation contributes to leukemogenesis and is implicated in resistance to conventional therapies.[5][9][10]

The dual inhibition of both MERTK and FLT3 by **MRX-2843** presents a rational therapeutic strategy to overcome resistance mechanisms and provide a more durable response in AML and potentially other cancers.[7][8]

#### **Mechanism of Action**

MRX-2843 is a type 1 tyrosine kinase inhibitor that binds to the ATP-binding pocket of MERTK and FLT3, preventing their phosphorylation and subsequent activation.[3][7] This blockade of kinase activity abrogates downstream signaling pathways crucial for cancer cell survival and proliferation, including the STAT5, ERK1/2, and AKT pathways.[1][9] By inhibiting both MERTK and FLT3, MRX-2843 can effectively target leukemia cells that are dependent on either or both of these kinases for their growth and survival.[8]





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Figure 1: MRX-2843 Signaling Pathway Inhibition

## **Quantitative Data**

In Vitro Potency

Target	Assay Type	IC50 (nM)	Reference
MERTK	Enzymatic	1.3	[1]
FLT3	Enzymatic	0.64	[1]
Kasumi-1 (MERTK-dependent)	Cell Proliferation	143.5 ± 14.1	[1]

Cellular Activity in AML Cell Lines

Cell Line	Treatment	Effect	Result	Reference
Kasumi-1	50 nM MRX- 2843	Inhibition of Colony Formation	62.3% ± 6.4%	[1]
Kasumi-1	100 nM MRX- 2843	Inhibition of Colony Formation	84.1% ± 7.8%	[1]
NOMO-1	100 nM MRX- 2843	Inhibition of Colony Formation	54.8% ± 18.1%	[1]
NOMO-1	150 nM MRX- 2843	Apoptosis/Dead Cells	34.1% ± 5.6%	[1]
NOMO-1	300 nM MRX- 2843	Apoptosis/Dead Cells	67.1% ± 2.7%	[1]

## In Vivo Efficacy in Murine Xenograft Models



Xenograft Model	Treatment	Median Survival (vs. Vehicle)	P-value	Reference
MOLM-14 (Parental)	MRX-2843	121 days vs. 36 days	<0.001	[1]
MOLM-14 (Parental)	Quizartinib	172.5 days vs. 40 days	<0.001	[1]
MOLM-14 (D835Y)	MRX-2843	Not specified, but prolonged survival	Not specified	[7]
MOLM-14 (D835Y)	Quizartinib	45 days vs. 36 days	<0.001	[1]

**Pharmacokinetic Properties** 

Parameter	Value	Conditions	Reference
Oral Bioavailability	78%	3 mg/kg dose	[1]
Cmax	1.3 μΜ	3 mg/kg dose	[1]
t1/2	4.4 hours	3 mg/kg dose	[1]

# Experimental Protocols Kinase Inhibition Assay (Enzymatic)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of MRX-2843
  against purified MERTK and FLT3 kinases.
- Materials: Recombinant human MERTK and FLT3 kinase domains, ATP, appropriate peptide substrate, kinase buffer, MRX-2843 serial dilutions, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - 1. Prepare serial dilutions of MRX-2843 in DMSO.



- 2. In a 384-well plate, add the kinase, peptide substrate, and MRX-2843 dilution.
- 3. Initiate the kinase reaction by adding ATP.
- 4. Incubate at room temperature for a specified time (e.g., 60 minutes).
- 5. Stop the reaction and measure the amount of ADP produced using a luminometer.
- Calculate the percentage of kinase inhibition for each MRX-2843 concentration relative to a DMSO control.
- 7. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

### **Cell Viability Assay**

- Objective: To assess the effect of MRX-2843 on the proliferation and viability of AML cell lines.
- Materials: AML cell lines (e.g., Kasumi-1, NOMO-1, MOLM-14), appropriate cell culture medium, MRX-2843 serial dilutions, and a cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
  - 1. Seed cells in a 96-well plate at a predetermined density.
  - 2. Allow cells to adhere overnight (if applicable).
  - 3. Treat cells with serial dilutions of MRX-2843 or DMSO vehicle control.
  - 4. Incubate for a specified period (e.g., 72 hours).
  - 5. Add the cell viability reagent and measure luminescence according to the manufacturer's instructions.
  - Normalize the data to the DMSO control and calculate the IC50 value.

## **Apoptosis Assay (Annexin V/PI Staining)**



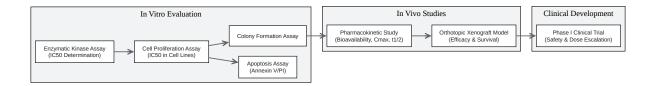
- Objective: To quantify the induction of apoptosis in AML cells following treatment with MRX-2843.
- Materials: AML cell lines, MRX-2843, Annexin V-FITC, Propidium Iodide (PI), binding buffer, and a flow cytometer.
- Procedure:
  - 1. Treat cells with MRX-2843 or DMSO for a specified time (e.g., 48 hours).
  - 2. Harvest and wash the cells with PBS.
  - 3. Resuspend the cells in binding buffer.
  - 4. Add Annexin V-FITC and PI to the cell suspension.
  - 5. Incubate in the dark at room temperature for 15 minutes.
  - Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

### **Murine Orthotopic Xenograft Model**

- Objective: To evaluate the in vivo efficacy of orally administered MRX-2843 in a clinically relevant animal model of AML.
- Materials: Immunocompromised mice (e.g., NSG), human AML cell line expressing luciferase, MRX-2843 formulated for oral gavage, vehicle control, and an in vivo imaging system.
- Procedure:
  - 1. Inject luciferase-expressing AML cells intravenously into the mice.
  - 2. Monitor disease progression through bioluminescence imaging.
  - 3. Once the disease is established, randomize the mice into treatment and control groups.



- 4. Administer MRX-2843 or vehicle control daily by oral gavage.
- 5. Monitor tumor burden and animal survival.
- 6. Analyze the data using Kaplan-Meier survival curves and statistical tests.



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Figure 2: Preclinical to Clinical Development Workflow for MRX-2843

### **Clinical Development**

MRX-2843 is currently being investigated in several clinical trials for the treatment of hematologic malignancies and solid tumors.

- NCT04872478: A Phase 1, open-label, dose-escalation study evaluating the safety and pharmacokinetics of MRX-2843 in adolescents and adults with relapsed/refractory AML, acute lymphoblastic leukemia (ALL), or mixed phenotype acute leukemia (MPAL).[6][7]
   Patients receive continuous oral MRX-2843 in 28-day cycles.[7]
- NCT04946890: A Phase 1/2 study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of MRX-2843 as a single agent in patients with relapsed or refractory AML with FLT3 mutations.[1][6] The study consists of a dose-escalation phase (Ia) and a dose-expansion phase (Ib).[1]
- Phase 1b in NSCLC (NCT04762199): A study investigating MRX-2843 in combination with osimertinib in patients with advanced EGFR-mutant non-small cell lung cancer.[3] This trial explores the role of MERTK in resistance to EGFR inhibitors.[2][3]



#### Conclusion

MRX-2843 is a promising dual MERTK/FLT3 inhibitor with a strong preclinical rationale and demonstrated activity in various models of leukemia. Its ability to overcome resistance-conferring FLT3 mutations and its favorable pharmacokinetic profile support its ongoing clinical development. The results from the current clinical trials will be crucial in defining the therapeutic role of MRX-2843 in the treatment of AML and other cancers. This technical guide provides a foundational resource for researchers and clinicians interested in the continued investigation and application of this novel targeted therapy.

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